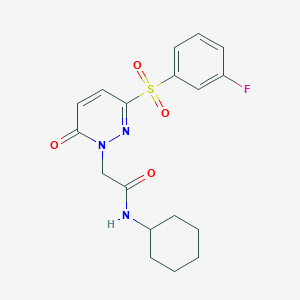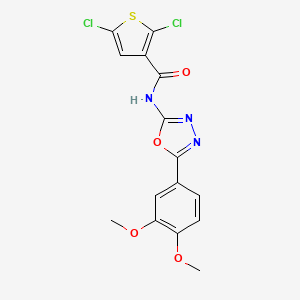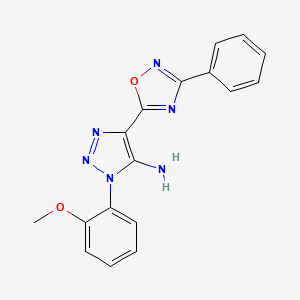![molecular formula C17H12N2O4 B2535121 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid CAS No. 1311999-74-2](/img/structure/B2535121.png)
4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid, also known as F16, is a synthetic compound that has shown promising results in various scientific research studies. This compound has gained attention due to its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential to treat metabolic disorders such as obesity and type 2 diabetes by improving glucose metabolism.
Mecanismo De Acción
The mechanism of action of 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of Akt, a signaling pathway that is commonly activated in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have shown that this compound improves glucose metabolism and reduces body weight in obese mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities with high purity, which makes it ideal for use in cell culture and animal studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
For research on 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid include investigating its mechanism of action, exploring its potential as a therapeutic agent for other diseases, and determining its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid involves the reaction of 4-aminobenzoic acid with furan-2-carbaldehyde, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then reacted with malononitrile and ammonium acetate to form this compound. This synthesis method has been optimized to improve the yield and purity of this compound.
Propiedades
IUPAC Name |
4-[[(2Z,4E)-2-cyano-5-(furan-2-yl)penta-2,4-dienoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-11-13(3-1-4-15-5-2-10-23-15)16(20)19-14-8-6-12(7-9-14)17(21)22/h1-10H,(H,19,20)(H,21,22)/b4-1+,13-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSCBWGZBVPEFU-QNHPYRHSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(dimethylamino)ethyl)-7-methoxy-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2535046.png)

![4-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-chlorophenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2535048.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2535049.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone](/img/structure/B2535052.png)
![1-[4-[2-Keto-2-(4-phenylpiperazino)ethyl]thiazol-2-yl]-3-(2-methoxyphenyl)urea](/img/structure/B2535054.png)
![methyl 2-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2535055.png)

